1-(3-Cyclohexylpropyl)piperazine
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Overview
Description
1-(3-Cyclohexylpropyl)piperazine is an organic compound with the molecular formula C13H26N21. It is a derivative of piperazine2, a six-membered ring containing two nitrogen atoms3.
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis4.
Molecular Structure Analysis
The molecular structure of 1-(3-Cyclohexylpropyl)piperazine consists of a six-membered ring containing two nitrogen atoms. The InChI representation of the compound isInChI=1S/C13H26N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h13-14H,1-12H2
1. The compound has a molecular weight of 210.36 g/mol1.Chemical Reactions Analysis
The synthesis of piperazine derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts4. However, specific chemical reactions involving 1-(3-Cyclohexylpropyl)piperazine are not mentioned in the retrieved sources.
Physical And Chemical Properties Analysis
1-(3-Cyclohexylpropyl)piperazine has a molecular weight of 210.36 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 41. Its exact mass is 210.209598838 g/mol1.
Scientific Research Applications
Positron Emission Tomography (PET) Radiotracers
- Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity have been designed for potential use as PET radiotracers in oncology. These modifications aim to improve the utility of these compounds by reducing their lipophilicity, potentially enhancing their application in diagnosing and monitoring cancer (Abate et al., 2011).
Antidepressant and Antianxiety Activities
- Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown significant antidepressant and antianxiety activities, highlighting the therapeutic potential of piperazine derivatives in mental health disorders (Kumar et al., 2017).
Anti-mycobacterial Activity
- Piperazine is a versatile scaffold with several molecules containing piperazine as an essential subunit reported to have potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This emphasizes the role of piperazine derivatives in developing new anti-TB molecules (Girase et al., 2020).
Anticancer Activity
- Positively charged, water-soluble cis/trans-[PtCl(2)(piperazine)(Am1)] complexes have shown significant cytotoxic activity against cisplatin-resistant ovarian cancer cells, suggesting their potential as novel cancer therapies that can overcome resistance mechanisms (Najajreh et al., 2002).
Pharmacological Evaluation
- Several novel piperazine derivatives have been synthesized and evaluated pharmacologically, demonstrating varied biological activities that underline the importance of the piperazine scaffold in drug discovery (Recent studies, various years).
Safety And Hazards
Specific safety and hazard information for 1-(3-Cyclohexylpropyl)piperazine is not available in the retrieved sources.
Future Directions
Despite the wide use of piperazine derivatives in medicinal chemistry, the structural diversity of piperazines is limited. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring5. This could potentially open up new avenues for the development of piperazine derivatives, including 1-(3-Cyclohexylpropyl)piperazine.
Please note that this information is based on the available sources and there might be more recent studies or data
properties
IUPAC Name |
1-(3-cyclohexylpropyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h13-14H,1-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOANQOHRPIHTIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCN2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372035 |
Source
|
Record name | 1-(3-cyclohexylpropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclohexylpropyl)piperazine | |
CAS RN |
800372-97-8 |
Source
|
Record name | 1-(3-cyclohexylpropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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